Evidence Item 1: Enhanced Lipophilicity (XLogP3 = 2.1) Relative to Mono-Substituted and Unsubstituted ICA Analogs
The target compound exhibits a computed XLogP3 value of 2.1, which is 2.2 log units higher than the parent 1H-imidazole-2-carboxylic acid (XLogP3 = −0.1) and 1.2 log units higher than the 4-bromo analog lacking the isopropyl group (4-bromo-1H-imidazole-2-carboxylic acid, XLogP3 = 0.9), and 1.0 log unit higher than the 5-isopropyl analog lacking the bromine substituent (XLogP3 = 1.1) [1] [2] [3]. Compared to the 4-chloro-5-isopropyl analog (XLogP3 = 2.0), the bromo derivative exhibits a modest 0.1 log unit increase, consistent with the greater molar refractivity of bromine versus chlorine [4]. All XLogP3 values were computed using the XLogP3 3.0 algorithm in PubChem (2019.06.18 release), enabling direct cross-compound comparability [1]. An XLogP3 value of 2.1 places the target compound within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and balanced aqueous solubility, as defined by Lipinski's Rule of Five guidelines [5].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 |
| Comparator Or Baseline | 4-Bromo-1H-imidazole-2-carboxylic acid: XLogP3 = 0.9; 1H-Imidazole-2-carboxylic acid: XLogP3 = -0.1; 5-Isopropyl-1H-imidazole-2-carboxylic acid: XLogP3 = 1.1; 4-Chloro-5-isopropyl-1H-imidazole-2-carboxylic acid: XLogP3 = 2.0 |
| Quantified Difference | +2.2 log units vs. unsubstituted ICA; +1.2 log units vs. 4-Br-ICA; +1.0 log unit vs. 5-iPr-ICA; +0.1 log unit vs. 4-Cl-5-iPr-ICA |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18); all values retrieved from PubChem compound records. |
Why This Matters
The elevated lipophilicity directly impacts passive membrane permeability and oral bioavailability potential, making this compound a more suitable starting point for cell-based screening campaigns than less lipophilic ICA analogs that may fail to reach intracellular targets.
- [1] PubChem Compound Summary CID 82378027. 4-Bromo-5-isopropyl-1H-imidazole-2-carboxylic acid. XLogP3-AA: 2.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82378027. Accessed May 2026. View Source
- [2] PubChem Compound Summary CID 55266315. 4-Bromo-1H-imidazole-2-carboxylic acid. XLogP3-AA: 0.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/55266315. Accessed May 2026. View Source
- [3] PubChem Compound Summary CID 82416705. 5-Isopropyl-1H-imidazole-2-carboxylic acid. XLogP3-AA: 1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/82416705. Accessed May 2026. View Source
- [4] PubChem Compound Summary CID 68406171. 4-Chloro-5-isopropylimidazole-2-carboxylic Acid. XLogP3-AA: 2.0. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/68406171. Accessed May 2026. View Source
- [5] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
